molecular formula C17H25BrN2O4S B1408909 Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1704069-11-3

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B1408909
CAS No.: 1704069-11-3
M. Wt: 433.4 g/mol
InChI Key: KGGZKBSOILTWJQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with piperazine and tert-butyl chloroformate under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of the target protein. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a sulfonyl group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Biological Activity

Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H25BrN2O4S
  • Molecular Weight : 433.4 g/mol
  • CAS Number : 1704069-11-3

The structure includes a piperazine ring, which is a common pharmacophore in many bioactive compounds, and a sulfonyl group that may enhance its biological interactions.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Piperazine Derivative : The initial step typically involves the reaction of tert-butyl 4-piperazinecarboxylate with a suitable sulfonating agent to introduce the sulfonyl group.
  • Bromination : The introduction of the bromo group at the para position of the aromatic ring can be achieved through electrophilic aromatic substitution.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperazine moieties exhibit various antimicrobial activities. For instance, similar compounds have been tested for their efficacy against bacterial strains like Neisseria meningitidis and Haemophilus influenzae, showing moderate activity levels .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae16
Tert-butylTBDTBD

Antichlamydial Activity

Another area of research has focused on the antichlamydial activity of piperazine derivatives. Compounds similar to this compound have shown promising results in inhibiting Chlamydia growth in vitro .

Table 2: Antichlamydial Activity Results

Compound NameEffect on Chlamydia InclusionToxicity (HEp-2 cells)
Compound ADrastic decreaseNon-toxic
Compound BModerate effectNon-toxic

Case Studies and Research Findings

  • Case Study on Structure-Activity Relationships (SAR) :
    A study investigated various piperazine derivatives to establish SAR concerning their antichlamydial activity. It was found that modifications on the phenyl ring significantly influenced activity levels, suggesting that electron-withdrawing groups enhance efficacy against Chlamydia .
  • Toxicity Assessments :
    Toxicity evaluations conducted on human cell lines revealed that several piperazine derivatives exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents .
  • Mechanism of Action Studies :
    Preliminary studies into the mechanism of action indicated that these compounds might disrupt chlamydial inclusion formation and affect bacterial morphology without causing significant toxicity to host cells .

Properties

IUPAC Name

tert-butyl 4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-12-10-14(18)11-13(2)15(12)25(22,23)20-8-6-19(7-9-20)16(21)24-17(3,4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGZKBSOILTWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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